(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid
CAS No.: 915924-30-0
Cat. No.: VC2827561
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 915924-30-0 |
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Molecular Formula | C8H8N2O2S |
Molecular Weight | 196.23 g/mol |
IUPAC Name | 3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C8H8N2O2S/c1-13-8-9-4-6(5-10-8)2-3-7(11)12/h2-5H,1H3,(H,11,12) |
Standard InChI Key | WPRBLLNMSHVARX-UHFFFAOYSA-N |
SMILES | CSC1=NC=C(C=N1)C=CC(=O)O |
Canonical SMILES | CSC1=NC=C(C=N1)C=CC(=O)O |
Introduction
Chemical Structure and Properties
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid is a pyrimidine derivative featuring an acrylic acid side chain at the 5-position of the pyrimidine ring and a methylthio group at the 2-position. The (E) designation indicates the trans configuration across the double bond of the acrylic acid moiety, which is a critical structural feature for its biological activities.
Physical and Chemical Properties
The compound possesses distinct chemical properties that make it valuable for various applications. Table 1 summarizes the key physical and chemical properties of the compound.
Table 1: Physical and Chemical Properties of (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid
Property | Value |
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CAS Number | 2891956-61-7 |
Molecular Formula | C₈H₈N₂O₂S |
Molecular Weight | 196.23 g/mol |
IUPAC Name | (2E)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-2-propenoic acid |
InChI Key | WPRBLLNMSHVARX-NSCUHMNNSA-N |
Physical Form | Solid |
Storage Conditions | Inert atmosphere, Room Temperature |
Purity (Commercial) | 95% |
The molecular structure consists of a pyrimidine ring with a methylthio (-SCH₃) substituent at position 2 and an acrylic acid side chain (-CH=CH-COOH) at position 5 . The (E) configuration of the double bond is essential for its biological activity, as different stereoisomers often exhibit varying biological responses.
Specific Synthesis Considerations
For the synthesis of (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, the following considerations are important:
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The methylthio group at the 2-position of the pyrimidine ring should be incorporated in the starting material or introduced at an appropriate stage in the synthesis.
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The (E) configuration of the double bond needs to be controlled during the synthesis to ensure stereoselectivity.
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Mild hydrolysis conditions are preferred to avoid side reactions or decomposition of the methylthio group.
Structural Characterization
Spectroscopic Analysis
Structural characterization of (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid and related compounds typically employs multiple spectroscopic techniques. Based on related pyrimidine acrylic acid derivatives, the following spectroscopic features would be expected:
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IR Spectroscopy: Characteristic peaks for C=O stretching (approximately 1680-1690 cm⁻¹), C=C stretching (approximately 1625-1640 cm⁻¹), and pyrimidine ring vibrations (around 1580-1585 cm⁻¹) .
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NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the pyrimidine ring proton, the trans olefinic protons (with coupling constant J ≈ 16 Hz), the methyl protons of the methylthio group, and the carboxylic acid proton .
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Mass Spectrometry: The molecular ion peak would be expected at m/z 196, corresponding to the molecular weight of the compound.
Biological Activities and Applications
Antioxidant Activity
Pyrimidine acrylic acid derivatives have shown potential as antioxidants. Similar compounds have been evaluated for their ability to interact with stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and inhibit lipid peroxidation . The acrylic acid moiety, along with the pyrimidine ring, contributes to these antioxidant properties.
Enzyme Inhibition
Pyrimidine derivatives containing acrylic acid functionalities have demonstrated inhibitory activity against various enzymes, particularly lipoxygenase. Some pyrimidine acrylamide derivatives have shown remarkable potency with IC₅₀ values as low as 1.1 μM . This suggests that (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid might exhibit similar enzyme inhibitory properties.
Pharmaceutical Applications
The potential applications of (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid in pharmaceutical research include:
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Development of enzyme inhibitors, particularly for lipoxygenase-related inflammatory conditions
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Design of antioxidant agents for oxidative stress-related disorders
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Exploration as a building block for more complex bioactive molecules
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Investigation as a potential antitumor agent or lead compound
Structure-Activity Relationships
Importance of the Methylthio Group
The methylthio substituent at the 2-position of the pyrimidine ring is a significant structural feature. In related compounds, substituents at this position have been shown to enhance biological activity, particularly antitumor effects . The sulfur atom in the methylthio group may participate in hydrogen bonding or other interactions with biological targets, contributing to the compound's activity.
Role of the Trans Configuration
The (E) configuration of the double bond in the acrylic acid side chain is critical for biological activity. This configuration influences:
Studies on similar compounds suggest that the trans configuration generally leads to better biological activity compared to the cis configuration .
Comparative Analysis with Related Compounds
Comparison with Other Pyrimidine Derivatives
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid shares structural similarities with several other pyrimidine derivatives. Table 4 provides a comparison with related compounds.
Table 4: Comparison of (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid with Related Compounds
Structure-Based Molecular Docking Studies
Molecular docking studies with similar pyrimidine derivatives have provided insights into their interactions with target enzymes such as lipoxygenase . These studies suggest that:
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The pyrimidine ring typically forms π-stacking interactions with aromatic residues
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The acrylic acid group often participates in hydrogen bonding with polar amino acids
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The methylthio group may interact with hydrophobic pockets in the target enzyme
Similar docking studies with (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid would be valuable for predicting its binding mode and potential activity.
Future Research Directions
Synthetic Optimization
Future research could focus on developing more efficient and stereoselective methods for synthesizing (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid. Potential approaches include:
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Catalytic methods using transition metals to control stereoselectivity
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Green chemistry approaches to minimize environmental impact
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Flow chemistry methods for scalable synthesis
Biological Evaluation
Comprehensive biological evaluation of (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid is needed to determine its full potential. This should include:
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Detailed antioxidant assays
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Enzyme inhibition studies, particularly against lipoxygenase
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Cell-based assays to evaluate cytotoxicity and antitumor activity
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In vivo studies to assess pharmacokinetics and efficacy
Derivatization Studies
The carboxylic acid group provides opportunities for derivatization to create more complex molecules with potentially enhanced biological activities. Future studies could explore:
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Amide derivatives for improved pharmacokinetic properties
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Ester derivatives for enhanced cell permeability
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Conjugation with other bioactive molecules for dual-action compounds
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